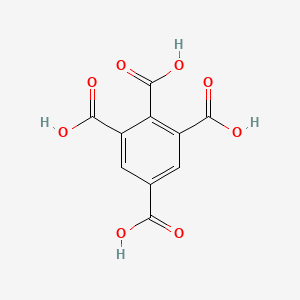

1,2,3,5-Benzene-tetracarboxylic acid

CAS No.: 479-47-0

Cat. No.: VC18861547

Molecular Formula: C10H6O8

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 479-47-0 |

|---|---|

| Molecular Formula | C10H6O8 |

| Molecular Weight | 254.15 g/mol |

| IUPAC Name | benzene-1,2,3,5-tetracarboxylic acid |

| Standard InChI | InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

| Standard InChI Key | NHDLVKOYPQPGNT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 1,2,3,5-benzene-tetracarboxylic acid is , with a molar mass of . The asymmetric placement of carboxyl groups creates a sterically constrained geometry, distinguishing it from the more symmetric 1,2,4,5-isomer. X-ray diffraction studies of analogous tetracarboxylic acids reveal planar benzene cores with carboxyl groups adopting coplanar or near-coplanar orientations, facilitating extensive intermolecular hydrogen bonding .

Crystallographic Data

While direct crystallographic data for 1,2,3,5-benzene-tetracarboxylic acid remains unpublished, related compounds such as 2,2′-bipyridinium trihydrogen-1,2,4,5-benzenetetracarboxylate trihydrate crystallize in triclinic systems ( space group, , , ) . These structures exhibit O–H···O and N–H···O hydrogen bonds, suggesting that the 1,2,3,5-isomer may form similar supramolecular networks.

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound demonstrates notable thermal resilience, with a boiling point of and flash point of . Its high density () reflects close molecular packing, likely stabilized by intermolecular hydrogen bonds.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | |

| Density | |

| Boiling Point | |

| Flash Point | |

| Vapor Pressure (25°C) | |

| LogP (Octanol-Water Partition) | 0.479 |

Solubility and Reactivity

The compound’s solubility profile remains underexplored, but its high polarity and multiple carboxyl groups suggest preferential dissolution in polar solvents like water or dimethyl sulfoxide (DMSO). The low LogP value () indicates limited lipophilicity, aligning with trends observed in polycarboxylic aromatics .

Synthetic Routes and Industrial Production

Conventional Synthesis

Industrial synthesis typically involves Friedel-Crafts acylation or oxidation of substituted benzene derivatives. For example, 1,2,4,5-benzenetetracarboxylic acid is produced via air oxidation of durene (1,2,4,5-tetramethylbenzene), but analogous methods for the 1,2,3,5-isomer require tailored precursors .

Applications in Materials Science

Coordination Polymers

The compound’s four carboxyl groups enable diverse coordination modes with metal ions, forming porous frameworks for gas storage or catalysis. For instance, lanthanide complexes of 1,2,4,5-benzenetetracarboxylic acid exhibit luminescent properties, suggesting potential for the 1,2,3,5-isomer in optoelectronic devices .

Proton-Conducting Membranes

Polycarboxylic acids are integral to proton-exchange membranes in fuel cells. The high density of acidic protons in 1,2,3,5-benzene-tetracarboxylic acid could enhance proton conductivity, though experimental validation is pending.

Toxicological Profile

Acute and Chronic Toxicity

Limited data exists for the 1,2,3,5-isomer, but studies on 1,2,4,5-benzenetetracarboxylic acid provide insights. Oral administration in rats (1,000 mg/kg/day) caused gastrointestinal irritation, with a no-observed-adverse-effect level (NOAEL) of .

Table 2: Toxicity Parameters (1,2,4,5-Isomer)

| Parameter | Value |

|---|---|

| NOAEL (Oral, Rat) | |

| LD50 (Estimated) | >1,000 mg/kg |

| Mutagenicity (Ames Test) | Negative |

Environmental Impact

The compound’s low vapor pressure () minimizes atmospheric release, but its persistence in aquatic systems warrants further ecotoxicological assessment.

Future Directions and Research Gaps

Unexplored Reactivity

The compound’s potential in click chemistry or bioorthogonal reactions remains untapped. Functionalization of carboxyl groups could yield derivatives for drug delivery or polymer crosslinking.

Computational Modeling

Density functional theory (DFT) simulations could predict electronic properties and reaction pathways, guiding experimental synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume